molecular formula C21H26N2O B5884925 1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5884925
M. Wt: 322.4 g/mol
InChI Key: UVORVNCUIYNHAT-UXBLZVDNSA-N
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Description

1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine: is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a methoxybenzyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using 3-methoxybenzyl chloride and piperazine.

    Addition of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group can be added through a reaction with cinnamyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or phenylprop-2-en-1-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxybenzyl)piperazine: Lacks the phenylprop-2-en-1-yl group.

    1-(4-methoxybenzyl)-4-phenylpiperazine: Similar structure but with a different substitution pattern.

    1-benzyl-4-phenylpiperazine: Lacks the methoxy group.

Uniqueness

1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both the methoxybenzyl and phenylprop-2-en-1-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-24-21-11-5-9-20(17-21)18-23-15-13-22(14-16-23)12-6-10-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVORVNCUIYNHAT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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